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molecular formula C23H22O3 B030220 4-[2-(5,6,7,8-Tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl]benzoic acid ethyl ester CAS No. 166978-49-0

4-[2-(5,6,7,8-Tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl]benzoic acid ethyl ester

Cat. No. B030220
M. Wt: 346.4 g/mol
InChI Key: HKLPOHJGESDTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06218128B1

Procedure details

To a solution of 4 g (21.7 mmol) of 7-ethynyl-3,4-dihydro-4,4-dimethylnaphthalen-1(2H)-one (Compound E ) flushed for 15 minutes with a stream of argon, and 6 g (21.7 mmol) of ethyl 4-iodobenzoate in 100 ml of triethylamine was added 5 g (7.2 mmol) of bis(triphenylphosphine)palladium(II) chloride and 1.4 g (7.2 mmol) of cuprous iodide. The mixture was flushed with argon for 5 minutes and then stirred at ambient temperature for 18 hours. The reaction mixture was filtered through Celite and the filtrate was concentrated in vacuo. Purification by flash chromatography (silica, 10% EtOAc-hexane) yielded the title compound as a white solid. PMR (CDCl3): δ 1.41 (3H, t, J=7.2 Hz), 1.41 (6H, s), 2.04 (2H, t, J=6.5 Hz), 2.76 (2H, t, J=6.5 Hz), 4.40 (2H, q, J=7.2 Hz), 7.44 (1H, d, J=8.2 Hz), 7.59 (2H, d, J=8.4 Hz), 7.68 (1H, dd, J=1.8, 8.2 Hz), 8.04 (2H, d, J=8.4 Hz), 8.15 (1H, d, J=1.8 Hz).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:12]=[C:11]2[C:6]([C:7]([CH3:15])([CH3:14])[CH2:8][CH2:9][C:10]2=[O:13])=[CH:5][CH:4]=1)#[CH:2].I[C:17]1[CH:27]=[CH:26][C:20]([C:21]([O:23][CH2:24][CH3:25])=[O:22])=[CH:19][CH:18]=1>C(N(CC)CC)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:14][C:7]1([CH3:15])[CH2:8][CH2:9][C:10](=[O:13])[C:11]2[CH:12]=[C:3]([C:1]#[C:2][C:17]3[CH:27]=[CH:26][C:20]([C:21]([O:23][CH2:24][CH3:25])=[O:22])=[CH:19][CH:18]=3)[CH:4]=[CH:5][C:6]1=2 |^1:37,56|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(#C)C1=CC=C2C(CCC(C2=C1)=O)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1=CC=C2C(CCC(C2=C1)=O)(C)C
Name
Quantity
6 g
Type
reactant
Smiles
IC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
cuprous iodide
Quantity
1.4 g
Type
reactant
Smiles
Name
Quantity
5 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was flushed with argon for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (silica, 10% EtOAc-hexane)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1(C=2C=CC(=CC2C(CC1)=O)C#CC1=CC=C(C(=O)OCC)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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